molecular formula C17H14F3N5O2 B11508979 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide

2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide

Cat. No.: B11508979
M. Wt: 377.32 g/mol
InChI Key: SZQBEGIAEPUSAI-UHFFFAOYSA-N
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Description

2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the tetrazole ring and trifluoromethoxy group, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Acylation Reaction: The tetrazole derivative is then acylated with 4-trifluoromethoxy-phenyl-acetic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: It may be incorporated into polymers or other materials to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific molecular targets.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Manufacturing: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and trifluoromethoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide
  • 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-methoxy-phenyl)-acetamide
  • 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethyl-phenyl)-acetamide

Uniqueness

The uniqueness of 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the tetrazole ring contributes to its binding affinity and specificity.

Properties

Molecular Formula

C17H14F3N5O2

Molecular Weight

377.32 g/mol

IUPAC Name

2-[5-(4-methylphenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H14F3N5O2/c1-11-2-4-12(5-3-11)16-22-24-25(23-16)10-15(26)21-13-6-8-14(9-7-13)27-17(18,19)20/h2-9H,10H2,1H3,(H,21,26)

InChI Key

SZQBEGIAEPUSAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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